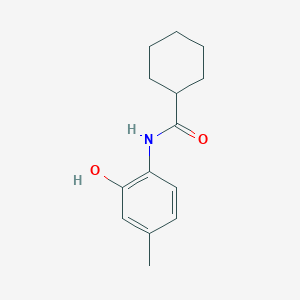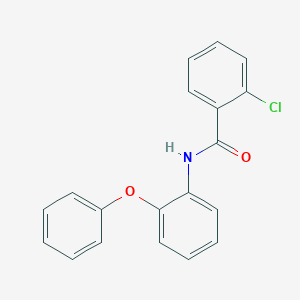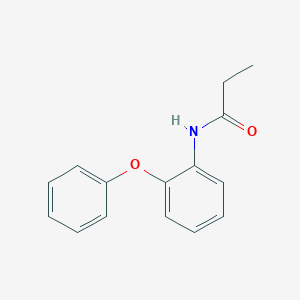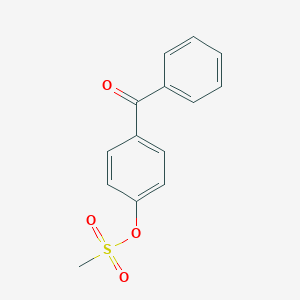![molecular formula C20H16O3S B290756 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate](/img/structure/B290756.png)
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate, also known as HSPB, is a chemical compound that has gained attention in the scientific community for its potential applications in pharmaceutical research. HSPB is a sulfhydryl-containing compound that has been shown to exhibit antioxidant and anti-inflammatory properties. These properties make it a promising candidate for the development of new drugs to treat a variety of diseases.
作用机制
The mechanism of action of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate is not fully understood. However, it is believed to exert its effects through the modulation of oxidative stress and inflammation. 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate has been shown to inhibit the production of reactive oxygen species and to scavenge free radicals, thereby reducing oxidative stress. Additionally, 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit inflammation, and modulate cell signaling pathways. Additionally, 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate has been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival.
实验室实验的优点和局限性
One advantage of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate is its ability to modulate oxidative stress and inflammation, which makes it a promising candidate for the development of new drugs to treat a variety of diseases. However, one limitation of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions that could be pursued in 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate research. One area of interest is the development of new drugs based on 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate that could be used to treat a variety of diseases. Another area of interest is the investigation of the mechanism of action of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate, which could provide insight into its therapeutic potential. Additionally, the development of new synthesis methods for 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate could make it more accessible for use in lab experiments.
合成方法
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate can be synthesized using a variety of methods. One common method involves the reaction of 4-hydroxythiophenol with 4-bromoacetophenone in the presence of a base catalyst. The resulting product is then subjected to a second reaction with methyl 2-bromobenzoate to yield 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate.
科学研究应用
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate exhibits antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs to treat a variety of diseases. It has been shown to have potential applications in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases.
属性
分子式 |
C20H16O3S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
[4-(4-hydroxyphenyl)sulfanylphenyl] 2-methylbenzoate |
InChI |
InChI=1S/C20H16O3S/c1-14-4-2-3-5-19(14)20(22)23-16-8-12-18(13-9-16)24-17-10-6-15(21)7-11-17/h2-13,21H,1H3 |
InChI 键 |
QBSQUMNFLQGRAU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
规范 SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(hydroxymethyl)propyl]-2-phenoxyacetamide](/img/structure/B290674.png)
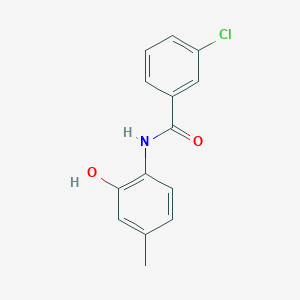


![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate](/img/structure/B290679.png)
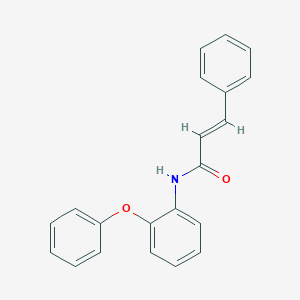

![2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B290684.png)
![4-[(Cyclohexylcarbonyl)oxy]-2-methylphenyl cyclohexanecarboxylate](/img/structure/B290690.png)
![4-[(Cyclohexylcarbonyl)amino]-3-methylphenyl cyclohexanecarboxylate](/img/structure/B290691.png)
